N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-3-1-14(2-4-15)13-21-18(23)22-11-7-17(8-12-22)24-16-5-9-20-10-6-16/h1-6,9-10,17H,7-8,11-13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKSUVUTCOABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the reaction of the piperidine derivative with a pyridine derivative under conditions that promote nucleophilic substitution.
Attachment of the 4-Fluorobenzyl Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- N-(4-methylbenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- N-(4-bromobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
Uniqueness
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Biological Activity
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, a compound characterized by its unique structural features, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine core, which is known for its versatility in drug design. The presence of the 4-fluorobenzyl and pyridin-4-yloxy groups contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that derivatives of piperidine compounds exhibit promising anticancer activities. For instance, a related study indicated that certain piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action is believed to involve apoptosis induction and interaction with specific protein targets that regulate cell survival pathways .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-fluorobenzyl)-... | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| Related Piperidine Derivative | MCF-7 (breast cancer) | 25 | Cell cycle arrest |
| Benzoylpiperidine derivative | Various | 7.9 - 92 | MAGL inhibition |
Anti-inflammatory Activity
Piperidine derivatives have also been investigated for their anti-inflammatory properties. The compound this compound has shown potential in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Piperidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-(4-fluorobenzyl)-... | 0.04 | 0.04 |
| Other Piperidine Derivative | 0.05 | 0.03 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The fluorobenzyl group enhances lipophilicity, which may improve membrane permeability and target interaction. Moreover, the pyridin-4-yloxy moiety plays a crucial role in modulating the compound's affinity for specific receptors, potentially influencing its pharmacodynamic profile .
Case Studies
- Anticancer Research : A study explored the effects of various piperidine derivatives on cancer cell lines, revealing that modifications in the piperidine structure significantly impacted their cytotoxic effects and mechanisms of action.
- Inflammatory Models : In an animal model of inflammation, derivatives similar to N-(4-fluorobenzyl)-... demonstrated reduced paw edema and inflammatory markers, suggesting a therapeutic potential for treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide bond.
- Nucleophilic substitution : Introduction of the pyridinyloxy group via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., triethylamine in DMF) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (50–80°C) minimizes side reactions .
Q. Key data :
| Step | Catalyst/Solvent | Yield Range |
|---|---|---|
| Amide Coupling | DCC, DMF | 68–90% |
| Pyridinyloxy Introduction | Triethylamine, DCM | 75–87% |
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : Confirm regiochemistry of the pyridinyloxy group (e.g., δ 8.3–8.5 ppm for pyridine protons) and fluorobenzyl substituents (δ 4.5–5.0 ppm for benzylic CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₉FN₃O₂: 336.1412) .
- X-ray Crystallography : Resolve 3D conformation of the piperidine ring and intermolecular interactions (e.g., hydrogen bonding with amide groups) .
Advanced Research Questions
Q. How can solubility challenges in aqueous media be mitigated for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without compromising cell viability .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the piperidine nitrogen or pyridine ring while monitoring activity retention .
Q. How should contradictory bioactivity data across studies be resolved?
- Variable receptor subtypes : Test the compound against isoform-specific targets (e.g., Akt1 vs. Akt2 kinases) to clarify selectivity .
- Cell model discrepancies : Compare results in primary cells vs. immortalized lines (e.g., HEK293 vs. MCF7) to assess context-dependent effects .
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling) to confirm activity .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Q. Data comparison :
| Modification | Half-life (in vivo) | Bioavailability |
|---|---|---|
| Parent compound | 1.2 h | 8% |
| Trifluoromethyl analog | 3.5 h | 22% |
Q. How can computational methods guide derivative design for enhanced target engagement?
Q. What are the best practices for scaling up synthesis without compromising purity?
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., amide coupling) to maintain temperature control and improve reproducibility .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) for >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
